2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

Structural isomerism Pharmacophore mapping Drug repurposing

2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole (CAS 1396851-67-4) is a synthetic small molecule (C17H16FN3O2S, MW 345.4) that combines an azetidine ring, a 2-fluorophenylsulfonyl group, and a 5-methyl-1H-benzo[d]imidazole core. This scaffold places it within the broader family of benzimidazole-sulfonyl hybrids, a class extensively explored for kinase inhibition, GPCR antagonism, and anti-infective applications.

Molecular Formula C17H16FN3O2S
Molecular Weight 345.39
CAS No. 1396851-67-4
Cat. No. B2376824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole
CAS1396851-67-4
Molecular FormulaC17H16FN3O2S
Molecular Weight345.39
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4F
InChIInChI=1S/C17H16FN3O2S/c1-11-6-7-14-15(8-11)20-17(19-14)12-9-21(10-12)24(22,23)16-5-3-2-4-13(16)18/h2-8,12H,9-10H2,1H3,(H,19,20)
InChIKeyFADVZDWDKDICBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole (CAS 1396851-67-4): Chemical Class, Registry Data, and Procurement Context


2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole (CAS 1396851-67-4) is a synthetic small molecule (C17H16FN3O2S, MW 345.4) that combines an azetidine ring, a 2-fluorophenylsulfonyl group, and a 5-methyl-1H-benzo[d]imidazole core. This scaffold places it within the broader family of benzimidazole-sulfonyl hybrids, a class extensively explored for kinase inhibition, GPCR antagonism, and anti-infective applications [1]. Critically, its molecular formula is isomeric with the marketed potassium-competitive acid blocker vonoprazan, but its completely distinct topology (azetidine-benzimidazole vs. pyrrole-sulfonamide) predicts fundamentally different pharmacophoric and selectivity profiles.

Why In-Class Benzimidazole-Sulfonyl Hybrids Cannot Substitute for CAS 1396851-67-4 Without Differential Evidence


The benzimidazole-sulfonyl chemical space is pharmacologically discontinuous: minor structural modifications—such as the position of the sulfonyl group, the substituent on the azetidine nitrogen, and the methylation pattern on the benzimidazole—can invert selectivity between kinase subtypes, abolish target engagement, or introduce CYP450 induction liabilities [1]. CAS 1396851-67-4 features a unique 1-((2-fluorophenyl)sulfonyl)azetidine appendage that is absent from common analogs (e.g., 2-(azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole, CAS 1350356-34-1) . This structural distinction likely drives divergent hydrogen-bonding capacity, lipophilicity, and metabolic soft-spot distribution. Until head-to-head data become available, generic substitution without experimental validation risks selecting a compound with different target engagement, off-target activity, or ADME properties.

Quantitative Differentiation Evidence for 2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole (CAS 1396851-67-4)


Structural Topology Divergence from the Isomeric Drug Vonoprazan Defines Distinct Pharmacophoric Space

CAS 1396851-67-4 shares the molecular formula C17H16FN3O2S with vonoprazan (CAS 881681-00-1), a clinically used potassium-competitive acid blocker (P-CAB) [1]. Vonoprazan centers on a pyrrole-sulfonamide scaffold with a pyridine substituent, whereas CAS 1396851-67-4 contains an azetidine-benzimidazole scaffold with a 2-fluorophenylsulfonyl group. This topological divergence results in completely distinct pharmacophoric features: the azetidine ring introduces conformational constraint absent in vonoprazan, while the benzimidazole core provides a hydrogen-bond donor/acceptor system not present in the pyrrole-sulfonamide. Therefore, despite formula identity, the two compounds are predicted to have non-overlapping primary target profiles.

Structural isomerism Pharmacophore mapping Drug repurposing

Introduction of the 2-Fluorophenylsulfonyl Group Confers LogP Elevation Relative to the Unsulfonylated Azetidine-Benzoimidazole Parent

The closest commercially cataloged parent scaffold, 2-(azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole (CAS 1350356-34-1, C11H13N3, MW 187.24), lacks the 2-fluorophenylsulfonyl group . Addition of a phenylsulfonyl moiety generally increases calculated logP by 1.5–2.5 units and introduces a fluorine atom that can enhance metabolic stability through oxidative defluorination blockade [1]. While no measured logP for CAS 1396851-67-4 has been published, the structural modification is predicted to shift the compound from a polar, hydrogen-bond-donating profile (unsulfonylated parent) to a more lipophilic, membrane-permeable profile, potentially expanding its utility in intracellular target assays.

Lipophilicity ADME prediction Permeability

Benzimidazole-Sulfonyl Hybrids Exhibit Target-Class Plasticity; Azetidine-Containing Members Are Underrepresented in Published SAR

The 2022 review by Mulugeta and Samuel catalogs benzimidazole-sulfonyl derivatives with antibacterial, antifungal, anti-inflammatory, antiproliferative, carbonic anhydrase inhibitory, and α-amylase inhibitory activities, with reported MIC values ranging from 6.25 to 100 µg/mL and IC50 values from 0.5 to 50 µM depending on the specific scaffold [1]. However, none of the reviewed compounds contain an azetidine ring. The azetidine moiety introduces ring strain (~28 kcal/mol) and a defined exit vector (bond angle ~90°) not achievable with piperidine, pyrrolidine, or acyclic sulfonamide analogs [2]. This geometric constraint may enable subtype selectivity within a target class (e.g., kinase hinge binding) that is inaccessible to more flexible linkers. CAS 1396851-67-4 thus represents a structurally underrepresented chemotype within the benzimidazole-sulfonyl landscape.

Kinase inhibition GPCR antagonism Chemical diversity

PDB Structural Evidence Confirms That Benzimidazole-Sulfonamides Engage the S1P1 Receptor Pharmacophore; Azetidine Derivatives May Shift Selectivity vs. CYP3A4 Induction Liability

Crystal structures of benzimidazole-sulfonamide antagonists bound to the S1P1 receptor (PDB 5A86) reveal that the sulfonamide group forms a critical hydrogen-bond network with the receptor, while substituents on the benzimidazole modulate potency (lead compound EC50 = 0.05 µM in S1P-induced internalization assay) [1]. The same study demonstrated that scaffold evolution can reduce CYP3A4 induction liability as assessed by a PXR reporter gene assay. CAS 1396851-67-4, with its 2-fluorophenylsulfonyl-azetidine substituent, presents a distinct electrostatic and steric surface compared to the S1P1-optimized ligands. Although no direct S1P1 or PXR data exist for this compound, the structural precedent indicates that procurement for S1P1-related research must be accompanied by selectivity profiling, as even closely related sulfonamides show divergent CYP induction profiles.

S1P1 antagonism CYP3A4 induction Structural biology

Evidence-Linked Research and Industrial Application Scenarios for CAS 1396851-67-4


Exploratory Medicinal Chemistry: Diversifying Benzimidazole-Sulfonyl Chemical Space with an Azetidine-Constrained Core

Given the underrepresentation of azetidine-containing benzimidazole-sulfonyl hybrids in published structure-activity relationship (SAR) studies [1], CAS 1396851-67-4 is best deployed as a novel scaffold in exploratory medicinal chemistry programs. Teams seeking to expand beyond piperidine- or pyrrolidine-linked sulfonamides can use this compound to probe the effects of ring strain and constrained geometry on target binding. The 2-fluorophenyl group additionally offers a spectroscopic handle (19F NMR) for binding and metabolism studies.

Pharmacological Tool for Isomer-Selective Target Deconvolution Against Vonoprazan-Class Compounds

Because CAS 1396851-67-4 is a constitutional isomer of vonoprazan (CAS 881681-00-1) with a non-overlapping pharmacophore [2], it can serve as a negative control or selectivity probe in assays where vonoprazan-like pyrrole-sulfonamides show activity. Procurement for this purpose requires careful analytical characterization (NMR, HRMS) to confirm isomer identity and exclude contamination by the isomeric drug substance.

In Vitro ADME/Tox Profiling: Benchmarking the Impact of 2-Fluorophenylsulfonyl Substitution on Microsomal Stability

The 2-fluorophenylsulfonyl group is predicted to increase lipophilicity and potentially improve metabolic stability relative to the unsulfonylated azetidine-benzimidazole parent (CAS 1350356-34-1) . Researchers focused on structure-property relationships can procure CAS 1396851-67-4 alongside the parent compound to experimentally measure logD, microsomal half-life, and CYP inhibition, generating the differential data that are currently absent from the public domain.

Structural Biology: Co-crystallization Trials with Kinases or GPCRs Using an Azetidine-Bearing Ligand

The PDB 5A86 precedent demonstrates that benzimidazole-sulfonamides yield high-resolution co-crystal structures with S1P1 [3]. CAS 1396851-67-4, with its azetidine ring providing a unique conformational signature, is a candidate for co-crystallization trials with S1P1 or phylogenetically related receptors and kinases. Its procurement for structural biology must be accompanied by a purity certificate (≥95% HPLC) and identity confirmation via 1H/13C NMR.

Quote Request

Request a Quote for 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.